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molecular formula C12H16O2 B120137 1-(1-Ethoxyethoxy)-4-vinylbenzene CAS No. 157057-20-0

1-(1-Ethoxyethoxy)-4-vinylbenzene

Cat. No. B120137
M. Wt: 192.25 g/mol
InChI Key: DTNCNFLLRLHPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859181B2

Procedure details

In a 500-mL dropping funnel under nitrogen blanket, a solution was prepared by dissolving 76.0 g of 4-(1-ethoxyethoxy)styrene, 8.6 g of acenaphthylene, 12.7 g of 4-methylstyrene, 2.7 g of Monomer Z-1, and 10.4 g of dimethyl 2,2′-azobis(2-methylpropionate) (V601, Wako Pure Chemical Industries, Ltd.) in 112 g of propylene glycol monomethyl ether (PGME) as a solvent. A 500-mL polymerization flask was purged with nitrogen, charged with 75 g of PGME, and heated at 80° C., after which the solution was added dropwise to the flask over 4 hours. After the completion of dropwise addition, stirring was continued for 20 hours to effect polymerization while maintaining the temperature of 80° C. The polymerization solution was then cooled down to room temperature. To the solution were added 25 g of methanol and 1.25 g of oxalic acid dihydrate. The mixture was stirred for 3 hours at 50° C. The reaction solution was added dropwise to a mixture of 2,000 g of water and 50 g of methanol for precipitation. The copolymer precipitate was collected by filtration, washed twice with a mixture of 500 g of water and 10 g of methanol, and dried, yielding 65.0 g of a white hydroxystyrene copolymer, designated Polymer 3, having Mw=4,940 and Mw/Mn=1.63.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
Monomer
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
76 g
Type
reactant
Reaction Step Three
Quantity
8.6 g
Type
solvent
Reaction Step Three
Quantity
12.7 g
Type
solvent
Reaction Step Three
Quantity
10.4 g
Type
solvent
Reaction Step Three
Quantity
112 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[OH:2].O.C(OC(O[C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[CH2:15])=[CH:12][CH:11]=1)C)C>C1C2=C3C(=CC=C2)C=CC=C3C=1.CC1C=CC(C=C)=CC=1.N(C(C)(C)C(OC)=O)=NC(C)(C)C(OC)=O.COCC(O)C.O.O.C(O)(=O)C(O)=O>[OH:2][CH:15]=[CH:14][C:13]1[CH:16]=[CH:17][CH:10]=[CH:11][CH:12]=1 |f:7.8.9|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CO
Name
Quantity
1.25 g
Type
catalyst
Smiles
O.O.C(C(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
50 g
Type
reactant
Smiles
CO
Step Three
Name
Monomer
Quantity
2.7 g
Type
reactant
Smiles
Name
Quantity
76 g
Type
reactant
Smiles
C(C)OC(C)OC1=CC=C(C=C)C=C1
Name
Quantity
8.6 g
Type
solvent
Smiles
C1=CC2=CC=CC3=CC=CC1=C23
Name
Quantity
12.7 g
Type
solvent
Smiles
CC1=CC=C(C=C)C=C1
Name
Quantity
10.4 g
Type
solvent
Smiles
N(=NC(C(=O)OC)(C)C)C(C(=O)OC)(C)C
Name
Quantity
112 g
Type
solvent
Smiles
COCC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solution was prepared
CUSTOM
Type
CUSTOM
Details
A 500-mL polymerization flask
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
ADDITION
Type
ADDITION
Details
charged with 75 g of PGME
ADDITION
Type
ADDITION
Details
after which the solution was added dropwise to the flask over 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
CUSTOM
Type
CUSTOM
Details
polymerization
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of 80° C
TEMPERATURE
Type
TEMPERATURE
Details
The polymerization solution was then cooled down to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 hours at 50° C
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The copolymer precipitate was collected by filtration
WASH
Type
WASH
Details
washed twice with a mixture of 500 g of water and 10 g of methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: CALCULATEDPERCENTYIELD 136.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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